molecular formula C16H26BNO4S B1286007 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester CAS No. 648905-63-9

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester

Cat. No.: B1286007
CAS No.: 648905-63-9
M. Wt: 339.3 g/mol
InChI Key: NUVAQUSOEGIPTR-UHFFFAOYSA-N
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Description

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C16H26BNO4S and a molecular weight of 339.26 g/mol . This compound is used primarily in scientific research and industrial applications, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester typically involves the reaction of 4-bromophenylboronic acid with tert-butylamine and pinacol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester is unique due to the presence of both the tert-butylamino and sulfonyl groups, which enhance its stability and reactivity in various chemical reactions. The pinacol ester group further increases its solubility and ease of handling in synthetic applications .

Properties

IUPAC Name

N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-12(9-11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVAQUSOEGIPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585940
Record name N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648905-63-9
Record name N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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